4-Amino-9-fluorenone
Overview
Description
4-Amino-9-fluorenone is an organic compound with the empirical formula C13H9NO . It has a molecular weight of 195.22 . It is used in various applications, including as a starting reagent for the synthesis of 4-methoxy-9-fluorenone .
Synthesis Analysis
4-Amino-9-fluorenone has been used in a study on the determination of major contaminants in water samples from a gas plant . It was used as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . In another study, it was found that bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS .Molecular Structure Analysis
The molecular structure of 4-Amino-9-fluorenone can be represented by the InChI string:InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2
. The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
4-Amino-9-fluorenone has a melting point range of 138-140 °C . The compound is solid at room temperature .Scientific Research Applications
Determination of Major Contaminants in Water Samples
- Summary of Application : 4-Amino-9-fluorenone has been used in a study to determine major contaminants in water samples from a gas plant .
- Methods of Application : The study used a particle beam interface liquid chromatography (LC) coupled to a single quadrupole mass spectrometer . Unfortunately, the specific technical details or parameters of this procedure are not provided in the available information.
Synthesis of 4-Methoxy-9-fluorenone
- Summary of Application : 4-Amino-9-fluorenone has been used as a starting reagent for the synthesis of 4-methoxy-9-fluorenone .
Fluorescent and Colorimetric Sensors for Selective Detection of Iodide Ions
- Summary of Application : 4-Amino-9-fluorenone has been used in the development of fluorescent and colorimetric sensors for the selective detection of iodide ions . These sensors have been applied in various areas such as HeLa cell imaging and logic gate design .
- Methods of Application : The sensors displayed a fluorescence emission enhancement response toward iodide ions with detection limits of 8.0 and 11.0 nM, respectively . This is accomplished through the inhibition of intramolecular charge transfer and C-N isomerization . The sensing potential of the sensors was investigated through 1H NMR titration, dynamic light scattering, Job’s plots, and density functional theory analysis .
- Results or Outcomes : The sensors displayed reversible behavior by the alternate addition of iodide and copper ions, substantiating their role as recyclable sensors for the on-site detection of iodide ions . The fluorescence enhancement response of the sensors was used for fluorescence imaging of iodide in live HeLa cells and the design of the logic gate . These sensors were successfully applied in diversified applications such as the preparation of sensors’ coated paper strips and the determination of iodide ions in blood serum, food, and real water samples .
Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials
- Summary of Application : 4-Amino-9-fluorenone has been used in the development of fluorenone molecular materials, which provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications .
- Results or Outcomes : These materials have been used for very efficient optical second harmonic (SHG) and terahertz (THz) generation, light emitting diodes, biomarkers, solar cells, and sensors .
Safety And Hazards
4-Amino-9-fluorenone is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes .
Relevant Papers The relevant papers retrieved discuss the use of 4-Amino-9-fluorenone in various studies, including its use in the determination of major contaminants in water samples , and its role as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . Another study discussed the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH), characterized by NMR and MS .
properties
IUPAC Name |
4-aminofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWCEONGEXZNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195387 | |
Record name | Fluoren-9-one, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-9-fluorenone | |
CAS RN |
4269-15-2 | |
Record name | 4-Amino-9H-fluoren-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4269-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminofluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4269-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-9-one, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-9H-fluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOFLUORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6X3ML5IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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